molecular formula C22H23BrN4O2 B11667142 N'-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-bromobenzohydrazide

N'-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-bromobenzohydrazide

Cat. No.: B11667142
M. Wt: 455.3 g/mol
InChI Key: IKOYWKOXGUONOX-UHFFFAOYSA-N
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Description

N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-bromobenzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes an indole core, a bromobenzene moiety, and an azepane ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-bromobenzohydrazide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Azepane Ring: The azepane ring can be introduced via a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the indole core.

    Bromination: The bromobenzene moiety is introduced through a bromination reaction, where the indole derivative is treated with bromine or a brominating agent.

    Hydrazide Formation: The final step involves the formation of the hydrazide by reacting the brominated indole derivative with hydrazine or a hydrazine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-bromobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-bromobenzohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-bromobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide
  • 5-[(Z)-(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide

Uniqueness

N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-bromobenzohydrazide is unique due to its specific combination of an indole core, bromobenzene moiety, and azepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H23BrN4O2

Molecular Weight

455.3 g/mol

IUPAC Name

N-[1-(azepan-1-ylmethyl)-2-hydroxyindol-3-yl]imino-2-bromobenzamide

InChI

InChI=1S/C22H23BrN4O2/c23-18-11-5-3-9-16(18)21(28)25-24-20-17-10-4-6-12-19(17)27(22(20)29)15-26-13-7-1-2-8-14-26/h3-6,9-12,29H,1-2,7-8,13-15H2

InChI Key

IKOYWKOXGUONOX-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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